molecular formula C11H20N2O B7590641 Azepan-1-yl(pyrrolidin-1-yl)methanone

Azepan-1-yl(pyrrolidin-1-yl)methanone

Cat. No.: B7590641
M. Wt: 196.29 g/mol
InChI Key: QCQAGICHPMITJF-UHFFFAOYSA-N
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Description

Azepan-1-yl(pyrrolidin-1-yl)methanone is a bicyclic methanone derivative featuring a seven-membered azepane ring and a five-membered pyrrolidine ring connected via a carbonyl group. For example, (azepan-1-yl)[1-phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanone (Compound F624-3991, ) has a molecular weight of 346.43 g/mol, logP of 3.65, and polar surface area (PSA) of 39.47 Ų, indicating moderate hydrophobicity and solubility. Another analog, (azepan-1-yl)[1-ethyl-4-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanone (M576-0135, ), exhibits a lower molecular weight (326.44 g/mol) and higher logP (4.19), suggesting substituent-dependent physicochemical variations. These compounds are synthesized via acylation strategies , with structural modifications influencing their biological and chemical profiles.

Properties

IUPAC Name

azepan-1-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(13-9-5-6-10-13)12-7-3-1-2-4-8-12/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQAGICHPMITJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares azepan-1-yl(pyrrolidin-1-yl)methanone derivatives with structurally related methanones and heterocyclic analogs:

Compound Name Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents Key References
This compound (hypothetical) ~268.35* ~2.5* ~30* Azepane, pyrrolidine
(azepan-1-yl)[1-phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanone (F624-3991) 346.43 3.65 39.47 Pyrazole, phenyl, pyridinyl
(azepan-1-yl)[1-ethyl-4-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanone (M576-0135) 326.44 4.19 25.97 Ethyl, 4-methoxyphenyl, pyrrole
Cyclohexyl-[3-hydroxy-3-phenyl-4-(4-phenylpiperidin-1-ylmethyl)pyrrolidin-1-yl]methanone 440.25 Cyclohexyl, hydroxy, phenylpiperidine
Pyrrole-derived cannabinoids (e.g., JWH-030) ~300–350 4.0–5.5 ~40–50 Naphthoyl, morpholinoethyl

*Estimated based on structural similarity to M576-0135 and F624-3991.

Key Structural and Functional Insights

Impact of Substituents on Hydrophobicity (logP): The presence of aromatic groups (e.g., pyridinyl in F624-3991) moderately increases logP (3.65), whereas alkyl chains (e.g., ethyl in M576-0135) further elevate logP to 4.19 . This trend aligns with the lipophilic nature of alkyl groups compared to heteroaromatic systems. Pyrrole-derived cannabinoids exhibit higher logP (4.0–5.5) due to naphthoyl and morpholinoethyl substituents .

Polar Surface Area and Solubility: F624-3991’s pyridinyl and pyrazole groups contribute to a higher PSA (39.47 Ų), enhancing water solubility relative to M576-0135 (PSA 25.97 Ų), which lacks hydrogen-bond acceptors beyond the methanone and methoxy groups . Cyclohexyl-containing methanones (e.g., ) likely exhibit even lower PSA due to bulky nonpolar substituents.

Biological Activity Trends: Pyrrole-derived cannabinoids (e.g., JWH-030) show reduced CB1 receptor affinity compared to indole analogs, emphasizing the role of heterocyclic core rigidity . In M576-0135, the 4-methoxyphenyl group could enhance membrane permeability (high logP), whereas F624-3991’s pyridinyl moiety may favor target engagement in hydrophilic environments .

Synthetic Accessibility: Acylation of azines or pyrrolidine intermediates is a common route for methanone derivatives . The azepane ring’s synthesis may require longer reaction times or specialized catalysts due to its seven-membered structure.

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